molecular formula C10H21NO2 B1465240 4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine CAS No. 1354952-43-4

4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine

Cat. No. B1465240
M. Wt: 187.28 g/mol
InChI Key: AEBJQGIHPKWGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide” was developed based on glucose as an eco-friendly reductant . Another example is the synthesis of “4-(2-(1,3-dioxolan-2-yl)phenoxy) phthalonitrile” which was dispersed in n-pentanol in a standard schlenk tube .

Scientific Research Applications

Synthesis and Chemical Reactions

One significant application of compounds related to "4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine" involves their use in chemical synthesis and reactions. For instance, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines leads to the formation of 4-hydroxy-2-oxazolidinones under certain conditions. This reaction demonstrates the utility of dioxolane derivatives in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Chernysheva, Bogolyubov, & Semenov, 2013).

Material Science and Engineering

In the field of materials science, dioxolane derivatives have been utilized for the development of novel materials. For example, amine-functionalized polyglycerols obtained by copolymerization of cyclic carbonate monomers showcase the application of these compounds in creating polymers with specific end groups. This process involves glycerol carbonate and cyclic carbonate bearing phthalimide moieties, highlighting the versatility of dioxolane derivatives in polymer synthesis (Parzuchowski, Świderska, Roguszewska, Frączkowski, & Tryznowski, 2018).

Environmental and Analytical Applications

Furthermore, dioxolane derivatives have been investigated for environmental and analytical applications. A study on the comparison of traditional and fullerene-based adsorbents for extracting dioxane and dioxolane derivatives from milk provides insights into their potential use in improving food safety and quality control processes. This research highlights the efficiency of fullerene-based adsorbents in trapping these molecules, indicating the relevance of dioxolane derivatives in environmental science and analytical chemistry (Kochaev, Razavi, Kaya, Afshar Mogaddam, Altunay, Nemati, Katin, Grishakov, Podlivaev, & Maslov, 2021).

properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-4-methylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-10(2,5-4-6-11)9-12-7-8-13-9/h9H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBJQGIHPKWGRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCCN)C1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine
Reactant of Route 2
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine
Reactant of Route 3
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine
Reactant of Route 4
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine
Reactant of Route 5
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine
Reactant of Route 6
4-(1,3-Dioxolan-2-yl)-4-methylhexan-1-amine

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